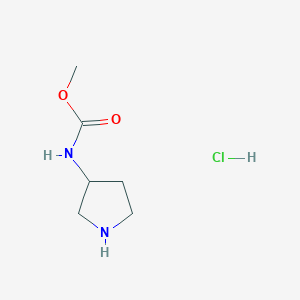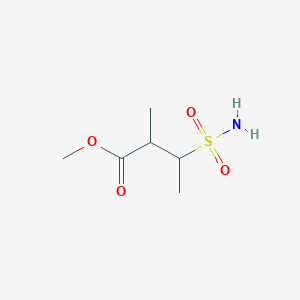
4,6-Dichloro-5-cyanopicolinic acid
Übersicht
Beschreibung
4,6-Dichloro-5-cyanopicolinic acid is a chemical compound with the molecular formula C7H2Cl2N2O2 and a molecular weight of 217.01 . It is a solid substance that should be stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 4,6-Dichloro-5-cyanopicolinic acid is 1S/C7H2Cl2N2O2/c8-4-1-5(7(12)13)11-6(9)3(4)2-10/h1H,(H,12,13) . This code provides a unique representation of the molecule’s structure.It should be stored in an inert atmosphere at temperatures between 2-8°C .
Wissenschaftliche Forschungsanwendungen
Herbicide Development
- Summary of the Application: “4,6-Dichloro-5-cyanopicolinic acid” is used as a structural skeleton in the design and synthesis of novel herbicides . Specifically, it’s used to create 4-amino-3,5-dichloro-6-pyrazolyl-2-picolinic acids .
- Methods of Application or Experimental Procedures: The compound is synthesized by replacing the chlorine atom at position 6 of picloram with a phenyl-substituted pyrazole . The resulting compounds are then tested for inhibitory activity against the growth of Arabidopsis thaliana roots .
- Results or Outcomes: The IC50 value of one of the synthesized compounds, referred to as compound V-7, was found to be 45 times lower than that of the halauxifen-methyl commercial herbicide . Another compound, V-8, exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1, and it was also safe for corn, wheat, and sorghum at this dosage .
BCL6 Inhibitor Development
- Summary of the Application: “4,6-Dichloro-5-cyanopicolinic acid” is used in the development of inhibitors for BCL6, a transcriptional factor that plays a crucial role in the growth of B-cell lymphomas .
- Methods of Application or Experimental Procedures: The compound is used in the synthesis of new inhibitors by nucleophilic aromatic substitution . The synthesized compounds are then tested for their ability to inhibit BCL6 .
- Results or Outcomes: The most potent compounds were found to displace three of the five initial water molecules in the active site of BCL6 and form hydrogen bonds with the remaining two . One of the compounds, referred to as compound 25, showed promising results with submicromolar inhibition of BCL6 in cells .
Diazine Alkaloid Scaffold Development
- Summary of the Application: “4,6-Dichloro-5-cyanopicolinic acid” is used in the synthesis of diazine alkaloids . Diazines are two-nitrogen containing compounds that are widespread in nature (DNA, RNA, flavors, and fragrances) and constitute a central building block for a wide range of pharmacological applications .
- Methods of Application or Experimental Procedures: The compound is used in the synthesis of diazine alkaloids through various organic reactions . The synthesized compounds are then tested for their pharmacological activities .
- Results or Outcomes: Diazines are reported to exhibit antimetabolite (antifolate), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, and calcium channel blocking activities .
Safety And Hazards
Eigenschaften
IUPAC Name |
4,6-dichloro-5-cyanopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2N2O2/c8-4-1-5(7(12)13)11-6(9)3(4)2-10/h1H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLRVNOZBGZFCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1C(=O)O)Cl)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10855982 | |
| Record name | 4,6-Dichloro-5-cyanopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-5-cyanopicolinic acid | |
CAS RN |
861545-83-7 | |
| Record name | 4,6-Dichloro-5-cyanopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine hydrochloride](/img/structure/B1430540.png)


![3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1430543.png)








